2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Description
2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse functionality and potential therapeutic applications. The unique structure of this compound, featuring an azidomethyl group and a pyrrolo[1,2-b]pyrazole core, makes it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
2-(azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-12-10-4-5-7(8(14)15)6-2-1-3-13(6)11-5/h1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSTWRGJRBGBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium azide under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications .
Scientific Research Applications
2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The pyrrolo[1,2-b]pyrazole core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde share structural similarities and exhibit similar biological activities.
Indole derivatives: These compounds, such as indole-3-acetic acid, also contain nitrogen heterocycles and are known for their diverse biological activities.
Uniqueness
What sets 2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid apart is its unique combination of an azidomethyl group and a pyrrolo[1,2-b]pyrazole core. This structure provides a versatile platform for chemical modifications and enhances its potential for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
